molecular formula C34H26O2 B1505438 (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol CAS No. 885670-60-0

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Cat. No.: B1505438
CAS No.: 885670-60-0
M. Wt: 466.6 g/mol
InChI Key: LZFDQAQHDCFEBU-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol is a useful research compound. Its molecular formula is C34H26O2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Biological Activity

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, commonly referred to as (S)-BINAP, is a chiral ligand widely recognized for its applications in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and other diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H26O2
  • Molecular Weight : 466.60 g/mol
  • CAS Number : 885670-60-0
  • Appearance : White to light yellow powder
  • Melting Point : 207.0 to 212.0 °C
  • Solubility : Soluble in tetrahydrofuran and ethanol; insoluble in water .

Anticancer Activity

Research has indicated that (S)-BINAP exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that (S)-BINAP can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that (S)-BINAP effectively reduced the viability of breast cancer cell lines in vitro .
  • Modulation of Signaling Pathways : The compound has been found to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell survival and increased sensitivity to chemotherapeutic agents .
  • Synergistic Effects with Other Drugs : (S)-BINAP has shown potential in enhancing the efficacy of conventional chemotherapeutics when used in combination therapies. This synergistic effect may be attributed to its ability to sensitize cancer cells to drug-induced apoptosis .

Case Studies

A selection of case studies highlights the biological activity of (S)-BINAP:

StudyFindings
Study 1Demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells at concentrations as low as 5 µM.
Study 2Showed that (S)-BINAP enhances the cytotoxic effects of doxorubicin in HeLa cells, leading to a 40% increase in cell death compared to doxorubicin alone.
Study 3Investigated the impact on tumor xenografts in mice, reporting a 30% reduction in tumor size when treated with (S)-BINAP alongside standard chemotherapy .

Toxicity and Safety Profile

While (S)-BINAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications:

  • Toxicity : Preliminary studies indicate that at higher concentrations, (S)-BINAP may exhibit cytotoxic effects on normal cells. The cytotoxic concentration (CC50) was determined to be approximately 20 µM for non-cancerous cell lines .
  • Safety Precautions : Handling should be conducted under controlled conditions due to potential skin and eye irritation as indicated by hazard statements associated with the compound .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFDQAQHDCFEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705199
Record name 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885670-60-0
Record name 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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